

# Application Notes: Using Z-Aevd-fmk in Western Blotting for Caspase Cleavage

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Compound of Interest		
Compound Name:	Z-Aevd-fmk	
Cat. No.:	B146995	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Caspase-10 is an initiator caspase that plays a significant role in the extrinsic pathway of apoptosis, which is triggered by the activation of death receptors such as Fas/CD95 or TRAIL receptors.[1][2] Upon ligand binding, these receptors recruit adaptor proteins like FADD, which in turn recruit pro-caspase-10, leading to its dimerization and auto-proteolytic activation.[1] This activation involves the cleavage of the inactive pro-enzyme (pro-caspase-10) into smaller, active subunits that go on to activate downstream effector caspases (e.g., caspase-3 and -7), ultimately leading to the execution of apoptosis.[2]

**Z-Aevd-fmk** (Benzyloxycarbonyl-Ala-Glu-Val-Asp-fluoromethylketone) is a cell-permeable, irreversible inhibitor specifically targeting caspase-10.[3] The fluoromethyl ketone (FMK) group allows it to bind covalently to the catalytic site of activated caspase-10, thereby preventing its enzymatic activity.[4] This makes **Z-Aevd-fmk** a valuable tool for investigating the specific role of caspase-10 in apoptotic signaling pathways. Western blotting is a widely used technique to monitor the activation of caspases by detecting the disappearance of the pro-caspase form and the appearance of its cleavage products.[5] These application notes provide a detailed protocol for using **Z-Aevd-fmk** as a specific inhibitor to study caspase-10 cleavage and activation via Western blot.

### **Mechanism of Action**

**Z-Aevd-fmk** is a peptide-based inhibitor designed to mimic the caspase-10 substrate recognition sequence. The benzyloxycarbonyl (Z) group enhances cell permeability. Once

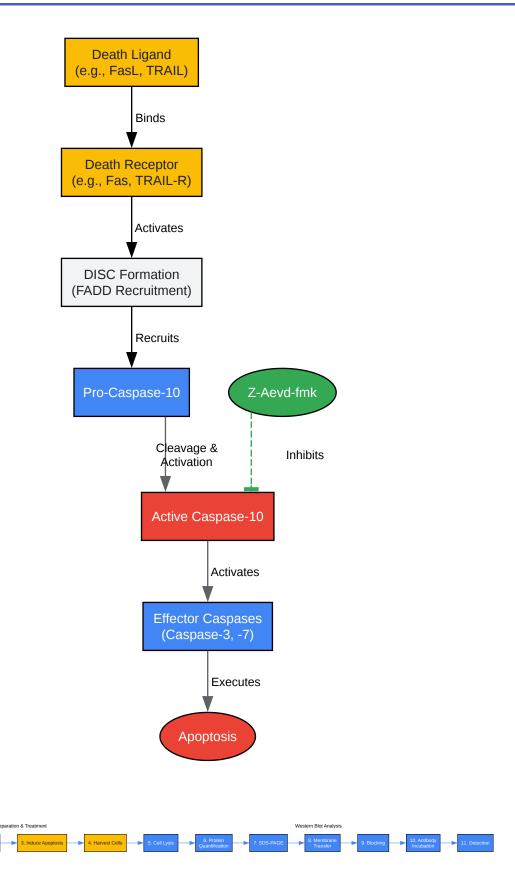


inside the cell, the inhibitor irreversibly binds to the active site of caspase-10, effectively blocking its ability to cleave downstream substrates and propagate the apoptotic signal.[4] This specific inhibition allows researchers to confirm whether a particular apoptotic stimulus acts through the caspase-10 pathway.

## **Signaling Pathway: Extrinsic Apoptosis**

The diagram below illustrates the extrinsic apoptosis pathway, highlighting the central role of caspase-10 and the point of inhibition by **Z-Aevd-fmk**.







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